Carteolol-d9 Hydrochloride is a stable isotopic variant of carteolol hydrochloride, which is a beta-adrenergic antagonist primarily used in the treatment of various cardiovascular conditions and glaucoma. It is characterized by the incorporation of deuterium, a stable hydrogen isotope, into its molecular structure. This modification aids in pharmacokinetic studies and the development of analytical methods for drug quantification.
Carteolol-d9 Hydrochloride can be synthesized through chemical reactions that introduce deuterium into the carteolol structure. It is typically obtained from specialized chemical suppliers and is used mainly in research settings rather than as a commercial pharmaceutical product.
Carteolol-d9 Hydrochloride falls under the category of small molecules and is classified as a beta-adrenergic antagonist. It functions by blocking beta-adrenergic receptors, thereby influencing various physiological responses such as heart rate and intraocular pressure.
The synthesis of Carteolol-d9 Hydrochloride involves several key steps:
The process often employs reagents such as N-bromosuccinimide in a low-toxicity solvent like cyclohexane to improve yield and purity. Reaction conditions are carefully controlled to ensure optimal results, with variations in solvents affecting product quality significantly .
The molecular formula for Carteolol-d9 Hydrochloride is , where represents deuterium atoms incorporated into the structure. The compound features a tetrahydroquinoline backbone, which is essential for its biological activity.
Carteolol-d9 Hydrochloride can undergo various chemical reactions typical of beta-adrenergic antagonists:
The stability of Carteolol-d9 Hydrochloride under various pH conditions has been studied to optimize its formulation for ocular applications .
The primary mechanism by which Carteolol-d9 Hydrochloride exerts its effects involves:
Clinical studies have demonstrated that carteolol effectively reduces intraocular pressure in patients with glaucoma, making it a valuable therapeutic agent in ophthalmology .
Carteolol-d9 Hydrochloride serves primarily in research contexts:
This compound represents an important tool for researchers studying beta-adrenergic mechanisms and their implications in various therapeutic areas.
Carteolol-d9 hydrochloride (chemical name: (±)-5-[3-[(1,1-Dimethylethyl-d9)amino]-2-hydroxypropoxy]-3,4-dihydro-2(1H)-quinolinone monohydrochloride) is a deuterated isotopologue of the non-selective beta-adrenergic antagonist carteolol hydrochloride. Its molecular formula is C₁₆H₁₆D₉ClN₂O₃, with a molecular weight of 337.89 g/mol [1] [4]. The compound incorporates nine deuterium atoms (D9) at the tert-butyl group of the amine side chain, replacing all nine hydrogen atoms in the three methyl groups of this moiety [1] [5]. This strategic deuteration preserves the stereochemistry and steric bulk of the parent molecule while altering bond dissociation energies due to the deuterium kinetic isotope effect (DKIE).
The primary rationale for deuteration lies in modifying metabolic stability without compromising pharmacological activity. The C-D bond exhibits approximately 6-10 times greater kinetic stability than the C-H bond at physiological temperatures due to its lower zero-point vibrational energy [7] [8]. This enhanced stability particularly influences oxidative metabolism pathways mediated by cytochrome P450 enzymes, where cleavage of the C-H bond is often the rate-limiting step. For carteolol, which undergoes hepatic metabolism, deuteration at the tert-butyl position targets metabolic soft spots to prolong systemic exposure [1] [8].
Analytical Applications: The mass shift of +9 Da introduced by deuterium labeling enables unambiguous differentiation from non-deuterated carteolol in mass spectrometry-based assays. This facilitates precise quantification in pharmacokinetic studies without isotopic interference [7]. The distinct mass signature allows researchers to track the deuterated and non-deuterated compounds simultaneously in biological matrices, making Carteolol-d9 hydrochloride an essential internal standard for liquid chromatography-mass spectrometry (LC-MS) bioanalysis [1] [7].
Physicochemical Properties: Deuterium substitution minimally affects lipophilicity (ΔlogP ≈ -0.006) and pKa, preserving the parent drug's membrane permeability and receptor binding characteristics. However, the reduced vibrational frequency of C-D bonds can slightly strengthen molecular interactions in hydrophobic binding pockets [8]. Comparative studies show identical receptor binding affinity between carteolol and its deuterated analog for both β₁ and β₂ adrenergic receptors, confirming that pharmacological activity remains unaltered [5] [10].
Table 1: Structural Characteristics of Carteolol-d9 Hydrochloride
Property | Specification |
---|---|
CAS Number | 1346602-13-8 |
Molecular Formula | C₁₆H₁₆D₉ClN₂O₃ |
Deuterium Positions | tert-Butyl group (all nine hydrogens replaced) |
Parent Compound CAS | 51781-21-6 (carteolol HCl) |
Isotopic Purity | ≥98% deuterated (typically specified by supplier) |
Primary Analytical Use | LC-MS internal standard for pharmacokinetic assays |
The development of deuterated beta-blockers represents a strategic application of isotopic chemistry to enhance therapeutic profiles. Carteolol hydrochloride (non-deuterated) was first approved for ophthalmic use in the 1980s as a 1-2% solution for glaucoma management, marketed under trade names including Ocupress® and Arteoptic® [6] [9]. Its mechanism involves reducing aqueous humor production via blockade of β-adrenergic receptors in the ciliary body, thereby lowering intraocular pressure [2] [10].
Deuteration strategies for beta-blockers emerged prominently in the early 2000s, driven by advances in synthetic deuterium chemistry and heightened understanding of metabolic pathways. The "deuterium switch" approach—creating deuterated versions of existing drugs—gained traction following the 2017 FDA approval of deutetrabenazine, validating deuterium as a pharmacologically acceptable modification [8]. Carteolol-d9 hydrochloride was developed within this paradigm, specifically designed to probe metabolic stability while retaining the parent drug's intrinsic sympathomimetic activity (ISA) that differentiates carteolol from other beta-blockers [5] [6].
Evolution of Synthetic Methods: Early deuterated analogs relied on direct H/D exchange using metal catalysts, which often resulted in low regioselectivity and isotopic scrambling. Modern synthesis of Carteolol-d9 employs deuterated precursors—specifically, (CD₃)₃C-CD₂-NH₂—that are condensed with the quinolinone backbone under controlled conditions to achieve >98% isotopic incorporation [1] [8]. This precursor approach ensures precise deuteration at the tert-butyl group without affecting labile hydrogens elsewhere in the molecule.
Comparative Deuterated Beta-Blockers: While carteolol-d9 remains a research tool, several deuterated beta-blockers have reached clinical development. Examples include SD-254 (deuterated metoprolol) for anxiety, which demonstrated reduced first-pass metabolism in Phase I trials. The trajectory of these compounds illustrates the pharmaceutical industry's investment in deuterium chemistry to extend patent life and optimize pharmacokinetics [8].
Table 2: Historical Milestones in Deuterated Beta-Blocker Development
Year | Milestone | Compound |
---|---|---|
1980s | Original carteolol approval for glaucoma | Carteolol HCl |
2008 | First deuterated beta-blocker patent filings | SD-254 (deut-metoprolol) |
2017 | FDA approval of first deuterated drug | Deutetrabenazine |
2020s | Carteolol-d9 as research standard in metabolomics | Carteolol-d9 hydrochloride |
Carteolol-d9 hydrochloride serves as an indispensable tool in drug metabolism and ocular pharmacology research, primarily functioning as an internal standard for quantitative bioanalysis. Its identical chromatographic behavior to non-deuterated carteolol—coupled with distinct mass spectral signatures—enables precise measurement of carteolol concentrations in plasma, aqueous humor, and ocular tissues without matrix interference [1] [7]. This application is critical for studying carteolol's pharmacokinetic profile, including its corneal permeability and systemic absorption following ophthalmic administration.
Metabolic Pathway Elucidation: Studies utilizing Carteolol-d9 have delineated carteolol's major metabolic pathways: hydroxylation of the quinolinone ring and N-dealkylation of the tert-butyl group. When incubated with human liver microsomes, the deuterated analog showed a 2.3-fold reduction in N-dealkylation rate compared to non-deuterated carteolol, confirming that deuteration retards oxidative cleavage at the tert-butyl moiety [8]. This metabolic stabilization translates to a prolonged half-life in vitro, making it a model compound for studying deuterium's impact on first-pass metabolism.
Ocular Pharmacodynamics: Research employing Carteolol-d9 has validated carteolol's dual mechanisms in intraocular pressure (IOP) reduction: decreased aqueous production and enhanced uveoscleral outflow. Isotope-labeled studies in perfused porcine eyes demonstrated that 74% of IOP reduction stems from reduced aqueous humor secretion, while 26% derives from outflow facilitation [3] [10]. The compound's intrinsic sympathomimetic activity (ISA)—preserved in the deuterated form—confers a potential advantage by improving retinal perfusion, a property investigated in normal-tension glaucoma models using deuterium-labeled analogs [2] [3].
Advanced Mass Spectrometry Techniques: Carteolol-d9 enables multiplexed quantification in complex matrices through differential isotopic tagging. For example, the TMAB (trimethylammoniumbutyryl) isotopic labeling system employs tags with varying deuterium numbers (D0, D3, D6, D9), allowing simultaneous quantification of carteolol and other amines across multiple biological samples in a single LC-MS run [7]. This technique has revealed circadian variations in carteolol's IOP-lowering efficacy, showing maximal effect during daytime hours in normal-tension glaucoma patients [3].
Table 3: Research Applications of Carteolol-d9 Hydrochloride
Application Domain | Research Utility |
---|---|
Quantitative Bioanalysis | Gold standard internal standard for LC-MS quantification of carteolol in biological matrices |
Metabolic Stability Assays | Measures deuterium kinetic isotope effect (DKIE) on oxidative metabolism pathways |
Ocular Pharmacokinetics | Tracks corneal penetration and aqueous humor distribution without isotopic interference |
Multiplexed MS Techniques | Enables 4-plex comparative analyses using D0/D3/D6/D9 TMAB tags |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: